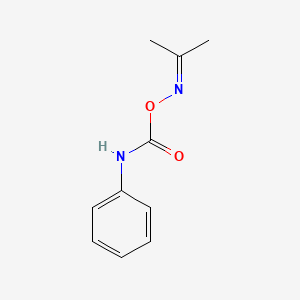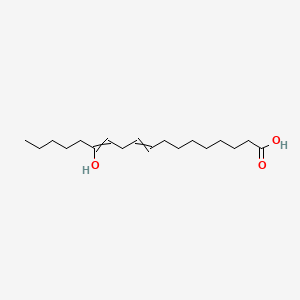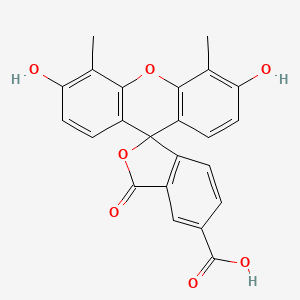
プロキシファム
概要
説明
Proximpham, also known as Proximpham, is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound Proximpham is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Proximpham suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proximpham including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬特性と規制状況
プロキシファムの農薬としての特性、承認、生態毒性、ヒトの健康への影響はすべて文書化されています。プロキシファムは、廃止された前処理/播種前除草剤とみなされていますが、一部の国ではまだ入手できる場合があります。その規制状況は地域によって異なります .
作用機序と抵抗性研究
この化合物の作用機序は、選択的な除草剤として、特に除草剤抵抗性の理解と管理において興味深いものです。プロキシファムは現在、どの除草剤抵抗性クラスにも分類されていませんが、その作用機序を研究することで、雑草の抵抗性管理に関する知見が得られます .
環境試験用基準物質
プロキシファムは、環境試験の基準物質として役立ち、研究所が規制を遵守するのに役立ちます。基準物質としてのプロキシファムの品質の一貫性により、環境分析の正確性が保証されます .
Safety and Hazards
作用機序
Proximpham, also known as Proxypham, is a chemical compound with the formula C₁₀H₁₂N₂O₂ . It was used as a pre-emergence/pre-planting herbicide to control annual weeds in a variety of crops .
Mode of Action
It is known to be a selective herbicide , which suggests that it likely interacts with specific targets in the plants it affects, leading to their death while leaving other plants unharmed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Proximpham. Factors such as temperature, humidity, and soil composition can affect how the compound is absorbed and metabolized in the environment . .
生化学分析
Biochemical Properties
Proximpham plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the metabolic pathways of plants, thereby preventing the growth of weeds . The compound interacts with enzymes such as acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, Proximpham disrupts protein synthesis and cell division in target plants .
Cellular Effects
Proximpham affects various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and eventual death of the plant . The compound influences cell signaling pathways by interfering with the synthesis of essential amino acids, which are vital for protein synthesis and cellular metabolism. Additionally, Proximpham can alter gene expression by inhibiting the transcription of genes involved in cell growth and division .
Molecular Mechanism
At the molecular level, Proximpham exerts its effects through enzyme inhibition. It binds to the active site of acetolactate synthase, preventing the enzyme from catalyzing the conversion of pyruvate to acetolactate, a key step in the biosynthesis of branched-chain amino acids . This binding interaction leads to the accumulation of pyruvate and a subsequent decrease in the levels of essential amino acids, ultimately inhibiting protein synthesis and cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Proximpham change over time. The compound is relatively stable under standard conditions but can degrade when exposed to extreme pH levels or high temperatures . Long-term studies have shown that Proximpham can have persistent effects on cellular function, including prolonged inhibition of enzyme activity and disruption of metabolic pathways . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of Proximpham vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxicity . Studies have shown that high doses of Proximpham can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxic effects become pronounced .
Metabolic Pathways
Proximpham is involved in several metabolic pathways, primarily those related to amino acid biosynthesis. It interacts with enzymes such as acetolactate synthase, which catalyzes the first step in the synthesis of branched-chain amino acids . By inhibiting this enzyme, Proximpham disrupts the entire pathway, leading to a decrease in the levels of essential amino acids and an accumulation of metabolic intermediates . This disruption can affect metabolic flux and alter the balance of metabolites within the cell .
Transport and Distribution
Within cells and tissues, Proximpham is transported and distributed through various mechanisms. It can be taken up by plant roots and translocated to different parts of the plant, where it exerts its herbicidal effects . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution is crucial for the compound’s effectiveness in controlling weed growth .
Subcellular Localization
Proximpham’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes and other biomolecules . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its presence in the cytoplasm allows it to effectively inhibit enzymes involved in amino acid biosynthesis and disrupt cellular metabolism .
特性
IUPAC Name |
(propan-2-ylideneamino) N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-8(2)12-14-10(13)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYTXGNKNKTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182529 | |
| Record name | Proximphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2828-42-4 | |
| Record name | 2-Propanone O-[(phenylamino)carbonyl]oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2828-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proximphan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002828424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxypham | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proxypham | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proximphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone O-(N-phenylcarbamoyl)oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETONE O-CARBANILOYLOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W8J9PAIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of Proximpham and how can it be radiolabeled for research purposes?
A1: Proximpham can be synthesized and specifically radiolabeled to facilitate studies on its metabolism and environmental fate. [, ] Two radiolabeled versions, Proximpham‐anilino‐14C and Proximpham‐1,3‐14C, have been successfully synthesized. [, ] These radiolabeled forms are valuable tools for tracking the herbicide's degradation pathways and understanding its behavior in various environments. You can find more details on the synthetic procedures in the cited research papers. [, ]
Q2: Has there been any research on the potential toxicity of Proximpham?
A2: Yes, there have been studies investigating the toxicity of Proximpham in animal models. [] Researchers have examined both acute and subacute toxicity in rats and mice. [] These studies provide valuable insights into the potential health effects of this herbicide and contribute to establishing safety guidelines for its use.
Q3: What is known about the degradation of Proximpham in the environment?
A3: Research has been conducted to understand the degradation processes of Proximpham in the environment. [] This is crucial for assessing the herbicide's persistence and potential impact on ecosystems. [] Understanding the breakdown products and the factors influencing Proximpham degradation can guide responsible use and minimize any unintended environmental consequences.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)



